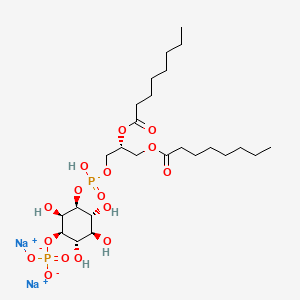
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is a synthetic analog of natural phosphatidylinositol, a type of phospholipid that plays a crucial role in cellular signaling. This compound contains C8:0 fatty acids at the sn-1 and sn-2 positions, which gives it unique physical properties, including high solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) involves the esterification of inositol with dioctanoyl glycerol. The reaction typically requires a catalyst, such as phosphoric acid, and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens, under neutral or slightly basic conditions
Major Products Formed
Oxidation: Formation of phosphatidylinositol phosphates.
Reduction: Formation of reduced phosphatidylinositol derivatives.
Substitution: Formation of halogenated phosphatidylinositol derivatives
Applications De Recherche Scientifique
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is widely used in scientific research due to its role in cellular signaling. Its applications include:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in signal transduction pathways and cellular communication.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic target.
Industry: Utilized in the development of biosensors and diagnostic tools
Mécanisme D'action
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) exerts its effects by participating in the phosphoinositide signaling pathway. It is phosphorylated to form various phosphatidylinositol phosphates, which act as second messengers in cellular signaling. These messengers interact with specific protein targets, such as phosphoinositide-specific phospholipase C, to propagate the signal and elicit cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sodium): Another synthetic analog with similar fatty acid chains but different phosphorylation sites.
PtdIns-(3,5)-P2 (1,2-dioctanoyl) (sodium): Features different phosphorylation patterns, affecting its signaling properties
Uniqueness
PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is unique due to its specific phosphorylation at the 3-position, which influences its role in cellular signaling pathways. Its high solubility in aqueous media also makes it particularly useful for in vitro studies .
Propriétés
Formule moléculaire |
C25H46Na2O16P2 |
|---|---|
Poids moléculaire |
710.5 g/mol |
Nom IUPAC |
disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1 |
Clé InChI |
UCYGAGOHASJWLC-ACHOKTOGSA-L |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

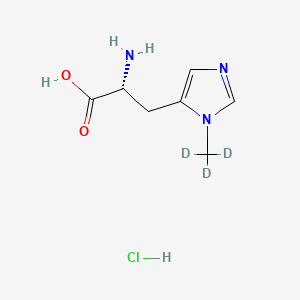
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
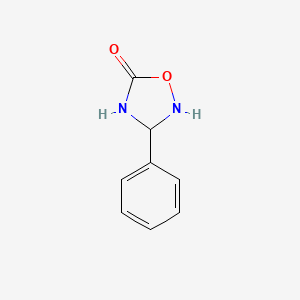


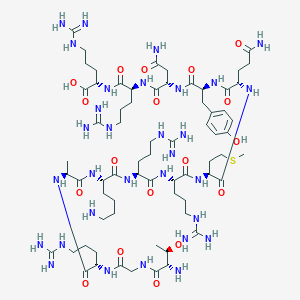
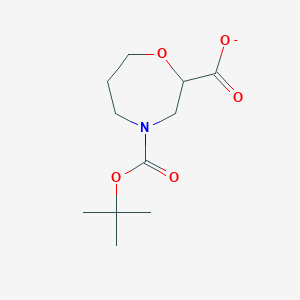
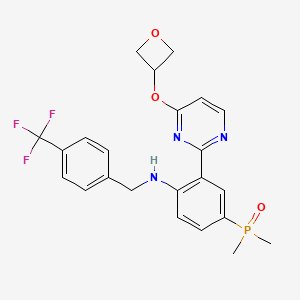
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
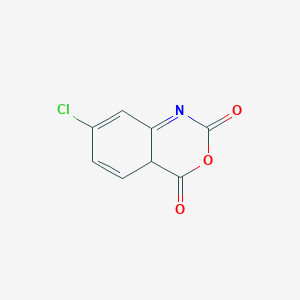
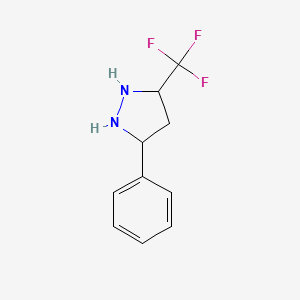
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
